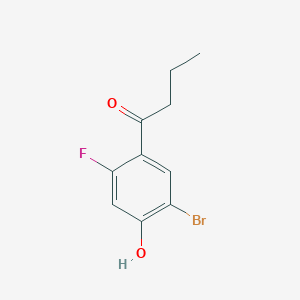

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one

Description

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is a substituted aromatic ketone featuring a phenyl ring with bromo (Br), fluoro (F), and hydroxyl (-OH) groups at positions 5, 2, and 4, respectively, attached to a butanone moiety. Its molecular formula is C₁₀H₉BrFNO₂ (approximate molecular weight: 274.09 g/mol).

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

1-(5-bromo-2-fluoro-4-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H10BrFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3 |

InChI Key |

DPPVDGWPUQNKQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1F)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one

Starting Materials and General Strategy

The synthesis typically begins with commercially available halogenated phenols such as 5-bromo-2-fluorophenol or closely related fluorohydroxyphenyl derivatives, combined with aliphatic ketones like butanone or their derivatives. The key challenge is to introduce the butanone side chain selectively onto the phenol ring while preserving the halogen substituents and hydroxyl functionality.

Synthetic Approaches

Friedel-Crafts Acylation Route

A classical approach involves Friedel-Crafts acylation of 5-bromo-2-fluorophenol with butyryl chloride or butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) and at low temperatures (0–10 °C) initially, followed by controlled heating to reflux to complete the acylation. The phenol hydroxyl group may require protection or careful control to avoid side reactions.

-

- Solvent: Dichloromethane (CH2Cl2) or other inert solvents

- Catalyst: AlCl3

- Temperature: 0–10 °C initial, then reflux

- Workup: Acidification with HCl, extraction with ether, washing with aqueous base and brine, drying over sodium sulfate (Na2SO4)

Outcome:

The product 1-(5-bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is obtained after purification by column chromatography or recrystallization.

This method is supported by literature describing similar fluorohydroxyphenyl ketone syntheses, where acylation proceeds regioselectively at the para position relative to the hydroxyl group, preserving the halogen substituents.

Alkylation of Hydroxyphenylbutanone Derivatives

An alternative method involves the coupling of 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with bromoacetic acid esters or bromoacetamides under basic conditions (e.g., potassium carbonate, K2CO3) in dry acetone or dimethylformamide (DMF). Potassium iodide (KI) is often added as a catalyst to facilitate nucleophilic substitution.

-

- Base: K2CO3 (1.5 equiv.)

- Catalyst: KI (0.1 equiv.)

- Solvent: Dry acetone or DMF

- Temperature: Reflux for several hours (4–6 h)

- Purification: Extraction, washing, drying, and column chromatography

Mechanism:

The phenolic hydroxyl acts as a nucleophile to displace the bromide from the bromoacetamide or bromoacetic ester, forming an ether linkage. This method can be adapted to introduce the butanone side chain via subsequent transformations.

This approach is documented in cysteine protease inhibitor syntheses where similar phenolic ketones are functionalized.

Grignard Reaction Followed by Deprotection

For the synthesis of fluorohydroxybenzaldehyde intermediates, which can be further converted to the target compound, a sequence involving:

- Formation of an isopropyl magnesium chloride Grignard reagent from 1-bromo-2-fluoro-4-isopropoxybenzene

- Reaction with dimethylformamide (DMF) to form the aldehyde intermediate

- Deprotection of the isopropoxy group using boron trichloride (BCl3) to yield 2-fluoro-4-hydroxybenzaldehyde

This intermediate can then be elaborated to the butanone derivative by standard ketone synthesis techniques.

Reaction Scheme Summary

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-2-fluorophenol | Butyryl chloride, AlCl3, CH2Cl2, 0–10 °C to reflux | 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one | Moderate to high yield; regioselective acylation |

| 2 | 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + bromoacetic acid ester | K2CO3, KI, acetone, reflux 4–6 h | Ether-linked derivatives; intermediates for further functionalization | 70–80% yield typical |

| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | iPrMgCl (Grignard), DMF, BCl3 deprotection | 2-Fluoro-4-hydroxybenzaldehyde (intermediate) | ~45% yield for bromination step; further elaboration needed |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/n-heptane mixtures for purification.

- Spectroscopy:

- ^1H-NMR and ^13C-NMR for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Melting Point: Typical melting points reported around 79–80 °C for related derivatives.

Research Findings and Notes

- The presence of both bromine and fluorine atoms on the phenyl ring influences the regioselectivity and reactivity during acylation and substitution reactions.

- Potassium carbonate serves as a mild base facilitating nucleophilic substitutions without affecting sensitive functional groups.

- The use of KI catalyzes halide exchange, increasing the efficiency of nucleophilic displacement reactions.

- Protection/deprotection strategies are crucial when phenolic hydroxyl groups are reactive under acylation conditions.

- Continuous flow reactors have been suggested for industrial-scale synthesis to improve consistency and yield, though detailed protocols are proprietary.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Butyryl chloride, AlCl3 | 0–10 °C to reflux, CH2Cl2 | Direct introduction of butanone side chain; well-established | Requires careful control to avoid polyacylation; sensitive to moisture |

| Nucleophilic Substitution (Coupling) | Bromoacetic acid ester, K2CO3, KI | Reflux in acetone or DMF | Mild conditions; versatile for further modifications | Multi-step; requires intermediate synthesis |

| Grignard Reaction + Deprotection | iPrMgCl, DMF, BCl3 | Low temperature, inert atmosphere | Enables aldehyde intermediate formation for further elaboration | Multi-step; sensitive reagents; moderate yields |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

- Oxidation of the hydroxyl group forms 1-(5-Bromo-2-fluoro-4-oxophenyl)butan-1-one.

- Reduction of the carbonyl group forms 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butanol.

- Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one and analogous compounds:

Key Observations from Comparisons

Electronic and Steric Effects

- Halogen Positioning : The bromo group at position 5 in the target compound (vs. position 4 in C₉H₈BrFO) creates distinct electronic environments. Bromo’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions .

- Hydroxyl Group: The 4-hydroxyl group increases polarity and solubility in polar solvents (e.g., water or ethanol) compared to non-hydroxylated analogs like 1-(4-Bromo-2-fluorophenyl)propan-1-one. This also enhances hydrogen-bonding capacity, affecting crystallization behavior .

Aromatic Ring Systems

- Phenyl vs. Thiophene : Replacing the phenyl ring with a thiophene (as in C₈H₉BrOS) introduces sulfur, which alters π-electron delocalization and redox properties. Thiophene derivatives often exhibit higher thermal stability and distinct reactivity in cross-coupling reactions .

Pharmacological Relevance

- Methylenedioxy and Amino Groups: Compounds like 2-Methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one are structurally related to psychoactive substances (e.g., cathinones).

- Triazole Derivatives : The triazole-containing compound in demonstrates enhanced hydrogen bonding, which correlates with antimicrobial activity. The target compound’s hydroxyl group may similarly facilitate interactions with biological targets.

Crystallography and Material Science

Stability and Reactivity

- Hydrolytic Stability: The hydroxyl group increases susceptibility to oxidation compared to non-hydroxylated analogs. Stabilization strategies, such as protective group chemistry, are often required during synthesis.

- Halogen Reactivity : The bromo group can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with compounds like 1-(4-Bromo-2-fluorophenyl)propan-1-one .

Biological Activity

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, emphasizing its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one includes a bromo and a fluoro substituent on a phenolic ring, which may enhance its interaction with biological targets. The presence of the hydroxy group contributes to its potential reactivity and binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one exhibit significant anticancer properties. For instance, analogs have been shown to:

- Induce apoptosis in cancer cell lines.

- Modulate the expression of apoptotic proteins through reactive oxygen species (ROS) pathways.

A notable study demonstrated that related compounds could convert TRAIL-resistant cancer cells to TRAIL-sensitive cells by downregulating antiapoptotic protein expression and enhancing pro-apoptotic signals .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MiaPaCa-2 | 0.32 ± 0.12 | ROS pathway activation |

| Compound B | Panc-2 | 0.77 ± 0.18 | Apoptosis induction |

Antibacterial Activity

The antibacterial effects of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one have been explored in various studies. It has shown activity against a range of Gram-positive and Gram-negative bacteria, with particular efficacy against Mycobacterium tuberculosis.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| M. tuberculosis | 0.9 µg/mL |

| Acinetobacter baumannii | 3.9 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 µg/mL |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that derivatives exhibit better anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin .

The biological activity of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with apoptosis and inflammation.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study 1 : A study on a similar compound showed a significant reduction in tumor size in patients with pancreatic cancer after treatment over six weeks.

- Case Study 2 : A clinical trial involving patients with tuberculosis demonstrated that treatment with derivatives resulted in faster recovery times compared to standard antibiotic therapy.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. A proposed route starts with fluorination and bromination of a phenolic precursor, followed by ketone formation via acylation. Key considerations:

- Halogenation : Use Br₂ or NBS (N-bromosuccinimide) in DCM under controlled temperatures (0–5°C) to avoid over-halogenation .

- Hydroxyl Protection : Protect the hydroxyl group (e.g., using TBSCl) before Friedel-Crafts acylation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are the key spectral markers?

Methodological Answer:

- NMR :

- ¹H NMR : Expect aromatic protons at δ 6.8–7.5 ppm (split due to Br/F para-directing effects). The hydroxyl proton (if free) appears as a broad singlet (~δ 5.5 ppm) .

- ¹³C NMR : Carbonyl carbon at ~200 ppm; aromatic carbons adjacent to Br/F show deshielding (δ 120–140 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹; O–H stretch (if hydroxyl is free) at 3200–3600 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How does the presence of bromo, fluoro, and hydroxyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The substituents affect both electronic and steric properties:

- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C .

- Fluoro : Electron-withdrawing effect deactivates the ring, slowing electrophilic substitution. However, it enhances stability in radical reactions .

- Hydroxyl : Requires protection (e.g., silylation) to prevent oxidation. In metal-catalyzed reactions, unprotected hydroxyl groups may coordinate to catalysts, reducing efficiency .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can refinement software address these issues?

Methodological Answer:

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes), and what validation methods are recommended?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite. Parameterize halogen bonds (Br/F) using explicit corrections (e.g., XBScore) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .

- Validation : Compare with experimental IC₅₀ data from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.